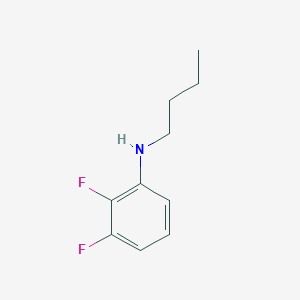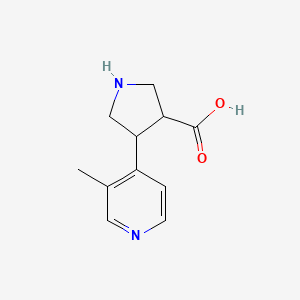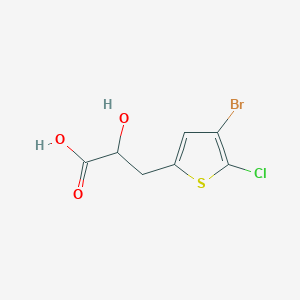
3-(4-Bromo-5-chlorothiophen-2-yl)-2-hydroxypropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Bromo-5-chlorothiophen-2-yl)-2-hydroxypropanoic acid is an organic compound that features a thiophene ring substituted with bromine and chlorine atoms, along with a hydroxypropanoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-5-chlorothiophen-2-yl)-2-hydroxypropanoic acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a variety of methods, including the Gewald reaction, which involves the condensation of a ketone with a nitrile and elemental sulfur.
Halogenation: The thiophene ring is then halogenated using bromine and chlorine under controlled conditions to introduce the bromine and chlorine substituents at the 4 and 5 positions, respectively.
Hydroxypropanoic Acid Addition: The final step involves the addition of the hydroxypropanoic acid moiety to the thiophene ring. This can be achieved through a nucleophilic substitution reaction using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to monitor the reaction progress and product quality.
化学反応の分析
Types of Reactions
3-(4-Bromo-5-chlorothiophen-2-yl)-2-hydroxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed to remove the halogen substituents or reduce the carboxylic acid group to an alcohol.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or dehalogenated products.
Substitution: Thiophene derivatives with new functional groups replacing the halogens.
科学的研究の応用
3-(4-Bromo-5-chlorothiophen-2-yl)-2-hydroxypropanoic acid has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound can be used in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as conductivity or stability.
作用機序
The mechanism of action of 3-(4-Bromo-5-chlorothiophen-2-yl)-2-hydroxypropanoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the bromine and chlorine atoms can influence the compound’s reactivity and binding affinity, while the hydroxypropanoic acid moiety can participate in hydrogen bonding and other interactions.
類似化合物との比較
Similar Compounds
3-(4-Bromo-5-chlorothiophen-2-yl)propanoic acid: Lacks the hydroxy group, which can affect its reactivity and applications.
3-(4-Bromo-5-chlorothiophen-2-yl)-2-hydroxybutanoic acid: Contains an additional carbon in the side chain, which can influence its physical and chemical properties.
Uniqueness
3-(4-Bromo-5-chlorothiophen-2-yl)-2-hydroxypropanoic acid is unique due to the combination of the thiophene ring with bromine and chlorine substituents and the hydroxypropanoic acid moiety
特性
分子式 |
C7H6BrClO3S |
|---|---|
分子量 |
285.54 g/mol |
IUPAC名 |
3-(4-bromo-5-chlorothiophen-2-yl)-2-hydroxypropanoic acid |
InChI |
InChI=1S/C7H6BrClO3S/c8-4-1-3(13-6(4)9)2-5(10)7(11)12/h1,5,10H,2H2,(H,11,12) |
InChIキー |
BJPWMLGWGCBSGY-UHFFFAOYSA-N |
正規SMILES |
C1=C(SC(=C1Br)Cl)CC(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


amine](/img/structure/B13248833.png)
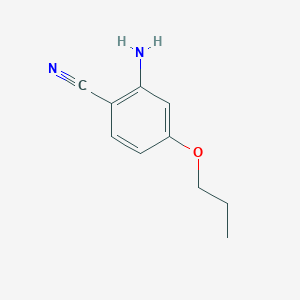
![4-Methyl-2-[(1-methylpiperidin-4-yl)amino]pentan-1-ol](/img/structure/B13248852.png)

![{2-[Bis(propan-2-yl)amino]ethyl}(pentan-2-yl)amine](/img/structure/B13248861.png)
![3-[(3,3-Dimethylcyclohexyl)amino]propan-1-ol](/img/structure/B13248863.png)
![tert-Butyl N-{[3-(cyclopropylcarbamoyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}carbamate](/img/structure/B13248868.png)
![1-Methyl-2-{7-oxabicyclo[4.1.0]heptan-1-yl}-1H-pyrrole](/img/structure/B13248871.png)

![3-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}-1H-1,2,4-triazole-5-carboxylic acid](/img/structure/B13248883.png)
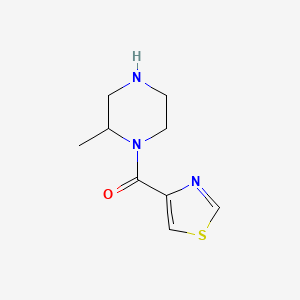
![Methyl[2-(2H-1,2,3-triazol-2-yl)ethyl]amine](/img/structure/B13248888.png)
